Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate
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Overview
Description
Ethyl (1R,8S)-9-oxabicyclo[610]nonane-1-carboxylate is a bicyclic ester compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a bicyclo[610]nonane ring system fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
- Ethyl (1R,8S,9s)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Uniqueness
Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate is unique due to the presence of the oxirane ring fused with the bicyclo[6.1.0]nonane system. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
474549-41-2 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)11-8-6-4-3-5-7-9(11)14-11/h9H,2-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
DYDQCBLZHBMYTA-GXSJLCMTSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCCCC[C@@H]1O2 |
Canonical SMILES |
CCOC(=O)C12CCCCCCC1O2 |
Origin of Product |
United States |
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